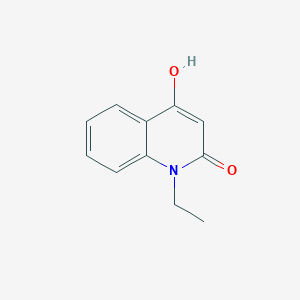

1-Ethyl-4-hydroxyquinolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-hydroxyquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-12-9-6-4-3-5-8(9)10(13)7-11(12)14/h3-7,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDQBJBWFAWHHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=CC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40715742 | |

| Record name | 1-Ethyl-4-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54675-30-8 | |

| Record name | 1-Ethyl-4-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Ethyl-4-hydroxyquinolin-2(1H)-one chemical structure and IUPAC name

An In-depth Technical Guide to 1-Ethyl-4-hydroxyquinolin-2(1H)-one: Synthesis, Characterization, and Biological Significance

Introduction

The quinoline scaffold is a privileged heterocyclic system that forms the core of numerous natural products and synthetic pharmaceutical agents.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including antitumor, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3] Within this broad class, 4-hydroxyquinolin-2(1H)-ones represent a particularly significant subclass, acting as key intermediates and pharmacophores in drug discovery.[4] This guide provides a detailed technical overview of a specific derivative, This compound , focusing on its chemical identity, a robust synthesis protocol, methods for structural characterization, and its relevance as a precursor in the development of biologically active compounds. This document is intended for researchers and scientists in organic chemistry and drug development, offering field-proven insights from a senior application scientist's perspective.

Core Chemical Identity

The foundational step in understanding any chemical entity is to establish its precise identity through standardized nomenclature and fundamental properties.

IUPAC Name: this compound Synonyms: N-ethyl-4-hydroxy-quinolin-2(1H)-one, 1-Ethyl-4-hydroxycarbostyril[5][6] CAS Number: 54675-30-8[5]

The structure consists of a quinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. The "-2(1H)-one" designation indicates a ketone group at position 2, with the "(1H)" specifying the location of a hydrogen atom in the parent quinoline structure, which is here substituted. The "1-Ethyl" and "4-hydroxy" prefixes denote the substitution of an ethyl group at the nitrogen atom (position 1) and a hydroxyl group at position 4, respectively.

Physicochemical Properties

A summary of the key physicochemical and computational properties of this compound is presented below. These parameters are critical for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | [5][6] |

| Molecular Weight | 189.21 g/mol | [5] |

| Melting Point | 255-264 °C | [6] |

| Boiling Point | 307.6 °C at 760 mmHg | [6] |

| LogP | 1.727 | [5][6] |

| Topological Polar Surface Area (TPSA) | 42.23 Ų | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| SMILES | CCN1C2=CC=CC=C2C(=CC1=O)O | [5] |

Synthesis and Mechanistic Insights

The synthesis of 4-hydroxyquinolin-2(1H)-one derivatives is well-established, often accomplished via thermal cyclization reactions. A common and effective method involves the reaction of an N-substituted aniline with a diethyl malonate derivative, a variant of the Conrad-Limpach reaction.[7] This approach is favored for its reliability and the availability of starting materials.

The underlying mechanism involves two key stages. First, a nucleophilic acyl substitution occurs where the aniline nitrogen attacks one of the ester carbonyls of diethyl malonate, displacing ethanol to form an intermediate amide. The choice of a high boiling point solvent or neat reaction conditions at elevated temperatures is causal; it provides the necessary activation energy and facilitates the removal of the ethanol byproduct, driving the reaction forward. The second stage is an intramolecular cyclization (Dieckmann-type condensation), followed by tautomerization to yield the stable 4-hydroxyquinolin-2(1H)-one aromatic system.

Experimental Protocol: Synthesis of this compound

This protocol describes a self-validating workflow, including purification and confirmation steps, ensuring high purity of the final product.

-

Reaction Setup: In a flask equipped with a distillation head and a mechanical stirrer, combine N-ethylaniline (1.0 eq) and diethyl malonate (1.05 eq).

-

Expert Insight: Using a slight excess of diethyl malonate ensures the complete consumption of the limiting N-ethylaniline reagent. The distillation head is crucial for removing the ethanol byproduct, which is essential for driving the equilibrium towards product formation.

-

-

Thermal Reaction: Heat the mixture in a sand bath or heating mantle to 220-230 °C for 1 hour. Subsequently, increase the temperature to 260-270 °C and maintain until the distillation of ethanol ceases (typically 3-5 hours).

-

Expert Insight: The staged temperature increase allows for the initial amide formation to proceed smoothly before initiating the higher-energy cyclization step. Monitoring ethanol distillation is a reliable method for tracking reaction progress.

-

-

Work-up and Isolation: Carefully pour the hot reaction mixture into a beaker of stirred toluene (approx. 5 volumes). Allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Expert Insight: Toluene is selected as it is a good solvent for unreacted starting materials and byproducts, while the desired quinolinone product has low solubility, leading to effective precipitation.

-

-

Alkaline Extraction: Collect the crude precipitate by filtration. Suspend the solid in a 0.5 M aqueous sodium hydroxide solution. The phenolic 4-hydroxy group is acidic and will deprotonate to form a water-soluble sodium salt, leaving non-acidic impurities behind.

-

Expert Insight: This step is a critical purification technique. The trustworthiness of the protocol is enhanced by this chemical separation, which selectively isolates the desired product from potential diamide byproducts.[8]

-

-

Acidification and Precipitation: Filter the alkaline solution to remove any insoluble matter. Cool the filtrate in an ice bath and slowly acidify with 10% hydrochloric acid until the solution is acidic to Congo red paper (pH ~3-5). The pure product will precipitate.

-

Expert Insight: Slow acidification while cooling maximizes crystal size and purity. Using an indicator paper ensures complete protonation and precipitation of the product.

-

-

Final Purification: Collect the white precipitate by filtration, wash thoroughly with cold water to remove residual salts, and dry under vacuum. For obtaining analytically pure samples, recrystallization from ethanol or a DMF/ethanol mixture can be performed.[9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous structural evidence.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal characteristic signals for the ethyl group (a triplet and a quartet), distinct signals for the four aromatic protons on the benzene ring, and a singlet for the proton at position 3. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 11 distinct carbon signals, including the carbonyl carbon (~160-170 ppm), the hydroxyl-bearing carbon (~175 ppm), signals for the aromatic carbons, and two signals for the ethyl group carbons.

-

IR (Infrared) Spectroscopy: Key absorption bands would include a broad O-H stretch for the hydroxyl group (~3400 cm⁻¹), C-H stretches for the aromatic and aliphatic groups (~2900-3100 cm⁻¹), and a strong C=O stretch for the amide carbonyl (~1650 cm⁻¹).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique would show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (189.21).

Biological Activity and Therapeutic Potential

While this compound itself is primarily a synthetic intermediate, its core structure is integral to compounds with significant biological activity. Research has demonstrated that derivatives synthesized from this scaffold possess a range of therapeutic properties.

-

Antitumor Activity: This scaffold is a crucial building block for more complex molecules screened for anticancer properties. For example, derivatives of the closely related 1-ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde have been synthesized and evaluated for their in vitro antitumor activity against breast cancer cell lines (MCF-7).[10][11]

-

Antimicrobial and Antifungal Activity: The quinolinone nucleus is a well-known feature in many antimicrobial agents.[1] Various novel quinolinones derived from the this compound framework have been screened and found to be active against bacterial and fungal strains.[10][11]

-

Antioxidant Properties: Some of the synthesized derivatives have also been tested for their antioxidant activity, often using DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assays.[10][11]

The ethyl group at the N1 position and the hydroxyl at C4 are key modulators of lipophilicity and hydrogen bonding potential, which in turn influence how these molecules interact with biological targets such as enzymes or receptors.[1]

Conclusion

This compound is a valuable heterocyclic compound whose importance is underscored by its role as a versatile intermediate in medicinal chemistry. Its synthesis via thermal condensation is robust and scalable, and its structure can be definitively confirmed through standard spectroscopic methods. The demonstrated utility of this scaffold in creating derivatives with potent antitumor, antimicrobial, and antioxidant activities ensures that it will remain a subject of interest for researchers in drug discovery and development. Future work may focus on creating libraries of derivatives based on this core structure to explore structure-activity relationships (SAR) further and to develop novel therapeutic agents.

References

- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. lookchem.com [lookchem.com]

- 7. mdpi.com [mdpi.com]

- 8. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 9. DSpace [helda.helsinki.fi]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Ethyl-4-hydroxyquinolin-2(1H)-one molecular weight and formula

An In-Depth Technical Guide to 1-Ethyl-4-hydroxyquinolin-2(1H)-one

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development focused on the heterocyclic compound this compound. We will delve into its fundamental molecular characteristics, synthesis protocols, physicochemical properties, and its emerging significance in medicinal chemistry.

Core Molecular Profile and Physicochemical Properties

This compound, also known as N-ethyl-4-hydroxycarbostyril, belongs to the quinolinone class of heterocyclic compounds.[1][2] The quinoline scaffold is a recurring motif in a vast array of biologically active compounds and natural products.[3][4] The introduction of an N-ethyl group and a 4-hydroxy substituent significantly influences the molecule's electronic properties, solubility, and potential for biological interactions.

The core physicochemical data for this compound are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][2][5] |

| Molecular Weight | 189.21 g/mol | [1][2][5] |

| CAS Number | 54675-30-8 | [1] |

| Melting Point | 255-264 °C | [2] |

| Boiling Point | 307.6 °C at 760 mmHg | [2] |

| Density | 1.264 g/cm³ | [2] |

| LogP | 1.727 | [2] |

| PSA (Polar Surface Area) | 42.23 Ų | [1] |

Synthesis and Mechanistic Considerations

The synthesis of 4-hydroxyquinolin-2(1H)-one derivatives is well-established, with the Conrad-Limpach reaction being a cornerstone method.[6][7] A robust and widely applicable approach involves the thermal cyclization of an aniline derivative with a substituted malonic ester. This methodology offers a direct route to the quinolinone core.

Experimental Protocol: Synthesis via Thermal Cyclization

This protocol is adapted from established procedures for synthesizing 4-hydroxyquinolin-2(1H)-one scaffolds.[8]

Step 1: Acylation of Aniline

-

A mixture of N-ethylaniline (1.0 eq) and diethyl malonate (1.0-1.2 eq) is prepared in a flask equipped with a distillation head.

-

The mixture is heated to 220-230 °C for approximately 1 hour. This initial phase facilitates the formation of the intermediate malonanilate through acylation, with the concurrent distillation of ethanol.

Step 2: Thermal Cyclization

-

The reaction temperature is increased to 260-270 °C.

-

This temperature is maintained until the distillation of ethanol ceases (typically 3-6 hours), indicating the completion of the intramolecular cyclization to form the quinolinone ring.

Step 3: Work-up and Purification

-

The hot reaction mixture is cautiously poured into a stirred, appropriate solvent like toluene and allowed to cool.

-

The solidified product is then dissolved in an aqueous sodium hydroxide solution (e.g., 0.5 M).

-

The aqueous layer is washed with toluene to remove non-polar impurities.

-

The aqueous solution is treated with activated charcoal to remove colored impurities and then filtered.

-

Acidification of the filtrate with 10% HCl to an acidic pH (e.g., Congo red indicator) precipitates the this compound product.

-

The precipitate is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization Profile

Structural elucidation of the target compound relies on standard spectroscopic techniques. While specific spectra for this exact molecule are not provided in the search results, the expected characteristics can be inferred from its structure and data from closely related analogues.[9][10]

-

¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), distinct signals for the four protons on the benzene ring in the aromatic region, a singlet for the proton at the C3 position, and a broad singlet for the enolic hydroxyl proton.

-

¹³C NMR: Key signals would include those for the two carbons of the ethyl group, the carbons of the aromatic ring, the carbonyl carbon (C2), the enolic carbon (C4), and the C3 carbon.

-

IR Spectroscopy: The spectrum should exhibit a strong absorption band for the C=O (amide) stretching vibration, a broad band corresponding to the O-H stretch of the hydroxyl group, and characteristic bands for C-H and C=C stretching in the aromatic ring.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition, C₁₁H₁₁NO₂.[10]

Chemical Reactivity and Derivatization Potential

The 4-hydroxy-2-quinolone core is a versatile scaffold for further chemical modification. Its reactivity is governed by the interplay between the aromatic ring, the enolized hydroxyl group, and the activated C3 position.

The molecule exists in tautomeric forms, primarily the 4-hydroxy-2-oxo form and the 2,4-dihydroxy form, though the former is generally predominant.[11] This tautomerism dictates the sites of electrophilic and nucleophilic attack.

-

Electrophilic Aromatic Substitution: The benzene portion of the quinolinone ring can undergo standard electrophilic substitution reactions (e.g., nitration, halogenation).

-

Reactions at C3: The C3 position is nucleophilic and susceptible to reactions like Vilsmeier-Haack formylation, which has been demonstrated on related 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one to produce novel aldehydes.[9] This aldehyde derivative can then serve as a precursor for synthesizing a wide range of heterocyclic systems.[9][12]

-

O-Alkylation/Acylation: The 4-hydroxyl group can be alkylated or acylated under appropriate conditions, providing another avenue for derivatization.

Reactivity Hotspots Diagram

Caption: Key sites of chemical reactivity on the this compound scaffold.

Applications in Research and Drug Development

The quinolinone scaffold is of significant interest to the pharmaceutical industry due to its wide range of biological activities.[4][13] While research on this compound itself is specific, the broader class of quinolinones has demonstrated compelling therapeutic potential.

-

Antimicrobial Activity: Many quinolinone derivatives exhibit potent antibacterial and antifungal properties.[3][14] The development of fluoroquinolone antibiotics, which originated from a 4-hydroxyquinoline intermediate, is a testament to the scaffold's importance in this area.[6][7]

-

Anticancer Properties: Derivatives have shown promising in vitro antitumor activity against various cancer cell lines, such as breast cancer (MCF-7).[9][12] Their mechanism often involves inducing apoptosis or inhibiting key enzymes involved in cell proliferation.

-

Antiviral and Enzyme Inhibition: The quinolin-4-one core is present in drugs like Elvitegravir, an HIV integrase inhibitor used in the treatment of HIV infection.[4] This highlights the scaffold's ability to be tailored to target specific viral enzymes.

-

Antioxidant Activity: Certain derivatives have been screened for their antioxidant capabilities, which is relevant for treating diseases associated with oxidative stress.[9][12]

The N-ethyl group in the target molecule enhances its lipophilicity compared to the unsubstituted parent compound, which can be a critical factor in improving cell membrane permeability and overall pharmacokinetic properties during drug design.

Conclusion

This compound is a well-defined chemical entity with a robust synthetic pathway and significant potential for further chemical exploration. Its foundational physicochemical properties, combined with the proven biological relevance of the quinolinone scaffold, make it an attractive starting point for the design and synthesis of novel therapeutic agents. This guide provides the core technical information necessary for researchers to effectively utilize this compound in their discovery and development programs.

References

- 1. chemscene.com [chemscene.com]

- 2. lookchem.com [lookchem.com]

- 3. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1-Ethyl-4-hydroxy-2(1H)-quinolinone | CAS#:54675-30-8 | Chemsrc [chemsrc.com]

- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

- 8. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 14. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) of 1-Ethyl-4-hydroxyquinolin-2(1H)-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Ethyl-4-hydroxyquinolin-2(1H)-one

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound (CAS 54675-30-8), a key heterocyclic scaffold in medicinal chemistry.[1][2] The structural elucidation of such molecules is fundamental for researchers, scientists, and drug development professionals. This document moves beyond a simple data repository to explain the causal relationships behind the spectral features, offering a framework for the validation and characterization of quinolinone derivatives.

The structural integrity of any compound used in research, particularly in drug development, is paramount. Spectroscopic analysis provides a non-destructive, detailed fingerprint of a molecule's atomic and electronic environment. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offers a self-validating system to confirm its identity, purity, and key structural features. The methodologies and interpretations presented herein are grounded in established principles and data from analogous structures.[3][4]

Molecular Structure and Tautomerism

This compound possesses a core quinolinone ring system, which can exist in tautomeric forms. The predominant and more stable form is the 4-hydroxy-2-oxo tautomer, which is the focus of this guide.[4] This equilibrium is crucial as it dictates the observed spectroscopic behavior, particularly the presence of a hydroxyl group and a lactam carbonyl group.

Caption: Molecular structure and key functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra for this compound are based on analyses of closely related analogs and established chemical shift principles.[5][6]

Experimental Protocol: NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent, typically DMSO-d₆, which can solubilize the compound and allows for the observation of exchangeable protons (e.g., -OH).

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence, acquiring 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~11.5 | Singlet, broad | - | 1H | 4-OH |

| ~8.1 | Doublet of Doublets | J ≈ 8.0, 1.5 | 1H | H-5 |

| ~7.7 | Triplet of Doublets | J ≈ 8.0, 1.5 | 1H | H-7 |

| ~7.4 | Doublet | J ≈ 8.0 | 1H | H-8 |

| ~7.3 | Triplet | J ≈ 8.0 | 1H | H-6 |

| ~6.1 | Singlet | - | 1H | H-3 |

| ~4.2 | Quartet | J ≈ 7.2 | 2H | N-CH₂ -CH₃ |

| ~1.3 | Triplet | J ≈ 7.2 | 3H | N-CH₂-CH₃ |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a clear map of the proton environment. The downfield broad singlet at ~11.5 ppm is characteristic of the acidic enolic hydroxyl proton, with its chemical shift being concentration and temperature-dependent. The aromatic region (7.3-8.1 ppm) displays four distinct signals corresponding to the protons on the benzene ring portion of the quinolinone core. Their splitting patterns (doublets and triplets) are indicative of ortho and meta couplings, allowing for unambiguous assignment. A key singlet at ~6.1 ppm is assigned to the vinyl proton at the C-3 position. The signals for the N-ethyl group appear as a characteristic quartet (~4.2 ppm) and triplet (~1.3 ppm), confirming its presence and connectivity.

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~177 | C-2 (C=O) |

| ~162 | C-4 (C-OH) |

| ~140 | C-8a |

| ~132 | C-7 |

| ~125 | C-5 |

| ~123 | C-6 |

| ~118 | C-4a |

| ~115 | C-8 |

| ~107 | C-3 |

| ~40 | N-C H₂-CH₃ |

| ~14 | N-CH₂-C H₃ |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum corroborates the structural features identified by ¹H NMR. The most downfield signal at ~177 ppm is assigned to the lactam carbonyl carbon (C-2). The signal at ~162 ppm corresponds to the enolic carbon (C-4) bearing the hydroxyl group. The aromatic region shows six distinct signals for the carbons of the fused benzene ring and the quinolinone core. The aliphatic region contains two signals at ~40 ppm and ~14 ppm, which are definitively assigned to the methylene and methyl carbons of the N-ethyl group, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).[7]

Experimental Protocol: IR Acquisition

-

Method: The spectrum can be obtained using either the KBr pellet method or Attenuated Total Reflectance (ATR).

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Record the spectrum using an FTIR (Fourier-Transform Infrared) spectrometer, typically over the range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-2800 (broad) | O-H stretch | Hydroxyl group (H-bonded) |

| 3050-3010 | C-H stretch | Aromatic C-H |

| 2980-2940 | C-H stretch | Aliphatic C-H (N-ethyl) |

| ~1650 | C=O stretch | Lactam carbonyl |

| 1610, 1580, 1500 | C=C stretch | Aromatic ring |

| ~1460 | C-H bend | Aliphatic C-H (N-ethyl) |

Interpretation of the IR Spectrum

The IR spectrum is expected to show several key features that confirm the structure of this compound. A very broad absorption band between 3200-2800 cm⁻¹ is characteristic of a strongly hydrogen-bonded hydroxyl group (O-H stretch). A strong, sharp peak around 1650 cm⁻¹ corresponds to the stretching vibration of the C=O bond in the lactam ring.[8] Multiple sharp peaks in the 1610-1500 cm⁻¹ region are indicative of the C=C stretching vibrations within the aromatic system. Finally, absorptions just below 3000 cm⁻¹ are assigned to the C-H stretching of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its elemental composition and structural components.

Experimental Protocol: MS Acquisition

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar molecules, coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Sample Introduction: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ESI source via direct infusion or LC-MS.

-

Analysis Mode: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₁H₁₁NO₂

-

Exact Mass: 189.0790 g/mol [2]

-

[M+H]⁺ (Observed): m/z 190.0863

-

Key Fragments: m/z 162, m/z 134

Interpretation of the Mass Spectrum and Fragmentation

The high-resolution mass spectrum (HRMS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 190.0863, which corresponds to the exact mass of the molecular formula C₁₁H₁₂NO₂⁺. This provides unequivocal confirmation of the compound's elemental composition.

The fragmentation pattern offers further structural validation. A primary fragmentation pathway involves the loss of ethylene (C₂H₄, 28 Da) from the N-ethyl group via a McLafferty-type rearrangement or direct cleavage, leading to a fragment ion at m/z 162. Subsequent loss of carbon monoxide (CO, 28 Da) from the lactam ring would yield a fragment at m/z 134.

References

- 1. chemscene.com [chemscene.com]

- 2. 1-Ethyl-4-hydroxy-2(1H)-quinolinone | CAS#:54675-30-8 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility and Stability of 1-Ethyl-4-hydroxyquinolin-2(1H)-one

Executive Summary

1-Ethyl-4-hydroxyquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone class, a scaffold present in numerous biologically active molecules[1]. Understanding its fundamental physicochemical properties, particularly solubility and stability, is a critical prerequisite for its successful application in research and development, from early-stage biological assays to formulation development. This guide provides a comprehensive technical overview, grounded in established scientific principles and regulatory expectations, for characterizing this molecule. We delve into the theoretical and practical aspects of solubility assessment and present a detailed framework for conducting forced degradation studies to elucidate its intrinsic stability and potential degradation pathways. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for advancing drug discovery and development programs.

Physicochemical Characterization

A foundational understanding of a molecule's intrinsic properties is paramount. This compound is a derivative of the 4-hydroxy-2-quinolone tautomeric system[2][3]. Its key physicochemical parameters, derived from computational predictions and supplier data, are summarized below. These values provide the initial basis for designing solubility and stability experiments.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | ChemScene[4] |

| Molecular Weight | 189.21 g/mol | ChemScene[4] |

| CAS Number | 54675-30-8 | ChemScene[4] |

| Melting Point | 255-264 °C | LookChem[5] |

| Predicted pKa | 4.50 ± 1.00 | LookChem[5] |

| Predicted LogP | 1.727 | ChemScene[4], LookChem[5] |

| Topological Polar Surface Area (TPSA) | 42.23 Ų | ChemScene[4] |

Note: Predicted values serve as an initial guide and should be experimentally verified.

Solubility Profile Assessment

The solubility of a compound dictates its bioavailability and feasibility for formulation. For ionizable molecules like this compound, solubility is profoundly influenced by pH[6][7]. The predicted pKa of ~4.5 suggests the molecule is weakly acidic, attributable to the 4-hydroxy group. Consequently, its aqueous solubility is expected to increase significantly at pH levels above its pKa due to the formation of a more soluble anionic species[7]. Lipophilicity, indicated by a LogP of 1.727, suggests good solubility in various organic solvents[8].

Causality in Solvent Selection

The choice of solvents for solubility assessment should be systematic, covering a range of polarities and protic/aprotic characteristics to model different physiological and formulation environments.

-

Aqueous Buffers (pH 4.0, 7.4, 9.0): These are selected to determine solubility below, near, and well above the compound's pKa, which is critical for predicting its behavior in different parts of the gastrointestinal tract.

-

Ethanol/Methanol: These polar protic solvents are common in initial formulations and can form hydrogen bonds, often enhancing the solubility of compounds with H-bond donors and acceptors[9].

-

Acetonitrile (ACN): A polar aprotic solvent widely used in chromatography. Understanding solubility in ACN is crucial for analytical method development.

-

Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent used for creating high-concentration stock solutions for biological screening.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility.

-

Preparation: Prepare a series of aqueous buffers (e.g., pH 4.0, 7.4, 9.0) and select the desired organic solvents.

-

Compound Addition: Add an excess amount of this compound to a known volume of each solvent in separate glass vials. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sampling and Dilution: Carefully remove an aliquot from the clear supernatant. Perform a precise dilution with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the quantifiable range of the assay.

-

Quantification: Analyze the diluted samples using a validated analytical method, typically a stability-indicating HPLC-UV method (see Section 3.3), against a standard curve prepared from a known concentration stock solution.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in mg/mL or µg/mL.

Intrinsic Stability and Degradation Pathway Analysis

Forced degradation studies are a regulatory requirement (ICH Q1A) and a cornerstone of drug development[10]. They are designed to intentionally degrade the compound under conditions more severe than accelerated stability testing. The primary goals are to identify likely degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method capable of separating the parent compound from all significant degradants[11]. For quinolinone structures, degradation can be expected at the electron-rich heterocyclic ring system and potential side-chain locations[12].

Experimental Workflow for Forced Degradation

The overall workflow is a systematic process from stress application to data analysis, ensuring that potential degradation pathways are thoroughly investigated.

Caption: Experimental workflow for a forced degradation study.

Protocol: Forced Degradation Study

This protocol is designed to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API), which is sufficient to detect and characterize degradants without completely consuming the parent drug.

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture, such as 50:50 acetonitrile:water.

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate the solution at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with a 3% hydrogen peroxide solution. Keep the mixture at room temperature.

-

Photostability: Expose both solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A parallel sample protected from light serves as a control.

-

Thermal Degradation: Expose both solid compound and the stock solution to dry heat (e.g., 60°C) in a calibrated oven.

-

Sampling and Analysis:

-

For all conditions, take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

-

Analyze all samples, including a non-stressed control, using the stability-indicating HPLC method.

-

Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the parent peak from all degradation products, ensuring accurate quantification.

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm), which is versatile for separating moderately polar compounds.

-

Mobile Phase: Use a gradient elution to ensure separation of both early-eluting polar degradants and the more retained parent compound.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Rationale: Formic acid acts as an ion-pairing agent and helps to produce sharp peak shapes. A gradient from low to high organic content is effective for complex mixtures.

-

-

Detection: Employ a Photodiode Array (PDA) detector. This is critical for assessing peak purity across the entire UV spectrum, which helps confirm that the parent peak is not co-eluting with any degradants. A Mass Spectrometry (MS) detector can be coupled to obtain mass information on the degradants for structural elucidation.

-

Method Validation: The final method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. Specificity is proven by demonstrating the resolution between the parent compound and all generated degradants.

Predicted Degradation Pathways

Based on the chemical structure of this compound and known degradation mechanisms of quinoline compounds, several pathways are plausible[12][13].

Caption: Predicted degradation pathways for this compound.

-

Oxidative Degradation: The electron-rich quinoline ring system is susceptible to oxidation[12]. This can lead to hydroxylation at various positions on the benzene ring portion of the molecule. Another potential oxidative pathway is N-dealkylation, which would result in the removal of the ethyl group to form 4-hydroxyquinolin-2(1H)-one.

-

Hydrolytic Degradation: The core quinolinone ring is generally stable to hydrolysis under mild conditions. However, under forcing conditions (strong acid or base with heat), cleavage of the amide bond within the heterocyclic ring could occur, leading to ring-opened products.

-

Photodegradation: Quinoline derivatives are known to be susceptible to photodegradation, which can involve complex radical reactions or photo-oxidation, potentially leading to hydroxylation or polymerization products[12].

Conclusion

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By employing the detailed protocols for thermodynamic solubility assessment and forced degradation studies, researchers can generate the critical data needed to understand the compound's behavior in various environments. This knowledge is indispensable for troubleshooting in biological assays, guiding formulation development, and ensuring the overall quality and reliability of scientific data. The predictive pathways offered here serve as a starting point for the structural elucidation of any degradants observed, which is a key step in ensuring the safety and efficacy of potential drug candidates.

References

- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. lookchem.com [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. physchemres.org [physchemres.org]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. longdom.org [longdom.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

The Pharmacological Versatility of the Quinolinone Scaffold: A Technical Guide to Biological Activities and Drug Development

Abstract

The quinolinone structural motif is a cornerstone in medicinal chemistry, recognized for its broad and potent pharmacological activities. This technical guide provides an in-depth exploration of the diverse biological activities of quinolinone derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, detailing mechanisms of action, structure-activity relationships (SAR), and robust experimental protocols for the evaluation of these promising therapeutic agents. Through a comprehensive review of the scientific literature, this guide aims to equip the scientific community with the necessary insights to accelerate the discovery and development of next-generation quinolinone-based therapeutics.

Introduction: The Quinolinone Core - A Privileged Scaffold in Drug Discovery

The quinolinone scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in the landscape of drug discovery. Its unique electronic and steric properties allow for versatile molecular interactions with a wide array of biological targets, leading to a remarkable spectrum of pharmacological activities.[1][2] This guide delves into the key therapeutic areas where quinolinone derivatives have shown significant promise, providing a technical framework for their continued investigation and development.

We will explore the cytotoxic prowess of these compounds against various cancer cell lines, their efficacy in combating microbial pathogens, their potential to modulate inflammatory cascades, and their emerging role in protecting the central nervous system from degenerative insults. Each section is designed to be a self-contained yet interconnected resource, reflecting the multifaceted nature of the quinolinone scaffold.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinolinone derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[3] Their ability to interfere with fundamental cellular processes makes them a rich area of investigation for novel oncology therapeutics.

Mechanisms of Anticancer Action

The anticancer effects of quinolinone derivatives are often multifactorial, targeting key pathways involved in cell proliferation, survival, and metastasis.

-

Kinase Inhibition: A predominant mechanism of action for many quinolinone-based anticancer agents is the inhibition of protein kinases.[4] These enzymes play a critical role in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers. Quinolinone derivatives have been shown to be potent inhibitors of various kinases, including:

-

Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial for tumor angiogenesis and metastasis.

-

Non-Receptor Tyrosine Kinases: Including Src family kinases, which are involved in cell adhesion, migration, and invasion.

-

Serine/Threonine Kinases: Such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.

-

-

DNA Intercalation and Topoisomerase Inhibition: Some quinolinone derivatives can intercalate into the DNA double helix, disrupting DNA replication and transcription, ultimately leading to apoptosis. They can also inhibit the activity of topoisomerase enzymes, which are essential for resolving DNA topological problems during replication, leading to DNA damage and cell death.

-

Induction of Apoptosis and Cell Cycle Arrest: Quinolinone compounds can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways. They can also induce cell cycle arrest at various checkpoints (e.g., G2/M phase), preventing cancer cells from completing cell division.[3]

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of quinolinone derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-based Dihydrotriazine Derivatives | A549 (Lung) | 2 | [5] |

| Quinoline-based Dihydrotriazine Derivatives | MCF-7 (Breast) | 2 | [5] |

| Quinoline Hydrazide Derivative | HCT116 (Colon) | 0.329 | [1] |

| Quinoline-Thiazole Hybrid | MCF-7 (Breast) | 0.028 | [6] |

| Quinoline-Thiazolidinone Hybrid | MCF-7 (Breast) | 0.076 | [6] |

| Pyridin-2-one Substituted Quinoline | K-562 (Leukemia) | 7.72 | [3] |

| Pyridin-2-one Substituted Quinoline | HOP-92 (Lung) | 2.37 | [3] |

| Pyridin-2-one Substituted Quinoline | SNB-75 (CNS) | 2.38 | [3] |

| Pyridin-2-one Substituted Quinoline | RXF 393 (Renal) | 2.21 | [3] |

| Pyridin-2-one Substituted Quinoline | BT-549 (Breast) | 4.11 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The intensity of the purple color, which is directly proportional to the number of viable cells, is measured spectrophotometrically.

Step-by-Step Protocol:

-

Cell Seeding:

-

Harvest cancer cells in their logarithmic growth phase.

-

Perform a cell count and assess viability using trypan blue exclusion.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the quinolinone derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

-

Include appropriate controls: untreated cells (vehicle control) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the incubation period, carefully remove the medium containing the test compound.

-

Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

-

Formazan Solubilization:

-

After the MTT incubation, carefully remove the medium.

-

Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant (MDR) pathogens poses a significant threat to global health. Quinolinone derivatives have long been recognized for their antibacterial properties, with some fluoroquinolones being widely used in clinical practice. Research continues to explore novel quinolinone scaffolds to overcome existing resistance mechanisms and broaden their antimicrobial spectrum.

Mechanisms of Antimicrobial Action

The primary mechanism of action for many antibacterial quinolinones is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these topoisomerases, quinolinones prevent the relaxation of supercoiled DNA and the separation of daughter chromosomes, leading to a rapid bactericidal effect.

Some quinolinone derivatives also exhibit antifungal activity, although the mechanisms are less well-defined and may involve disruption of fungal cell membrane integrity or inhibition of key metabolic pathways.

Quantitative Analysis of Antimicrobial Activity

The in vitro antimicrobial efficacy of quinolinone derivatives is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-2-one Derivative | Staphylococcus aureus (MRSA) | 0.75 | [7] |

| Quinoline-2-one Derivative | Enterococcus faecalis (VRE) | 0.75 | [7] |

| Quinoline-2-one Derivative | Staphylococcus epidermidis (MRSE) | 2.50 | [7] |

| Sulfoether-4-quinolone | Staphylococcus aureus | 0.8 (µM) | [8] |

| Sulfoether-4-quinolone | Bacillus cereus | 0.8 (µM) | [8] |

| 2-Fluoro 9-oxime ketolide quinolone hybrid | Streptococcus pneumoniae | ≤ 0.008 | [8] |

| 6-amino-4-methyl-1H-quinoline-2-one derivative | Bacillus cereus | 3.12 - 50 | [9] |

| 6-amino-4-methyl-1H-quinoline-2-one derivative | Staphylococcus aureus | 3.12 - 50 | [9] |

| 6-amino-4-methyl-1H-quinoline-2-one derivative | Pseudomonas aeruginosa | 3.12 - 50 | [9] |

| 6-amino-4-methyl-1H-quinoline-2-one derivative | Escherichia coli | 3.12 - 50 | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[10][11]

Principle: A standardized inoculum of the test microorganism is exposed to serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

Step-by-Step Protocol:

-

Preparation of Antimicrobial Agent:

-

Prepare a stock solution of the quinolinone derivative in a suitable solvent.

-

Perform serial twofold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

-

-

Preparation of Inoculum:

-

From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the standardized inoculum to the final desired concentration (typically 5 x 10⁵ CFU/mL).

-

-

Inoculation:

-

Inoculate each well of the microtiter plate containing the serially diluted antimicrobial agent with the standardized microbial suspension.

-

Include a positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only).

-

-

Incubation:

-

Incubate the microtiter plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

-

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

-

The results can be read visually or with a microplate reader.

-

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Quinolinone derivatives have emerged as promising anti-inflammatory agents by targeting key mediators and signaling pathways in the inflammatory cascade.[10][12]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinolinone derivatives are mediated through the inhibition of various pro-inflammatory enzymes and signaling pathways:

-

Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Some quinolinone derivatives have been shown to selectively inhibit COX-2, which is upregulated at sites of inflammation, thereby reducing prostaglandin production with a potentially lower risk of gastrointestinal side effects associated with non-selective COX inhibitors.[13][14]

-

Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), an important second messenger that has anti-inflammatory properties. By inhibiting PDE4, quinolinone derivatives increase intracellular cAMP levels, leading to the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-2) and the promotion of anti-inflammatory mediators.[4][15]

-

Inhibition of Nitric Oxide (NO) Production: During inflammation, inducible nitric oxide synthase (iNOS) is expressed in macrophages and other immune cells, leading to the production of large amounts of nitric oxide (NO), a pro-inflammatory mediator. Quinolinone derivatives can inhibit the expression or activity of iNOS, thereby reducing NO production.[16]

Quantitative Analysis of Anti-inflammatory Activity

The in vitro anti-inflammatory activity of quinolinone derivatives can be assessed by measuring their ability to inhibit the production of inflammatory mediators or the activity of pro-inflammatory enzymes.

| Compound Class | Target/Assay | IC50 | Reference |

| Quinoline-pyrazole hybrid | COX-2 Inhibition | 0.1 µM | [13] |

| Phenyl quinoline phenol derivative | COX-2 Inhibition | 0.026 µM | [14] |

| 8-methoxyquinoline derivative | PDE4 Inhibition | 0.01 nM | [4] |

| N-substituted-quinolinone-3-aminoamide | Lipoxygenase Inhibition | Potent | [17][18] |

| Quinolinone derivative | IL-2 Release Inhibition (Jurkat T cells) | 80 nM | [19] |

| Thiazolidinedione-quinoline hybrid | IFN-γ and TNF-α reduction | Significant | [20] |

Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) by the murine macrophage cell line RAW 264.7 upon stimulation with lipopolysaccharide (LPS).[21]

Principle: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. A decrease in nitrite concentration in the presence of the test compound indicates inhibition of NO production.

Step-by-Step Protocol:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the quinolinone derivative for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production.

-

Include a positive control (LPS-stimulated cells without the test compound) and a negative control (unstimulated cells).

-

-

Nitrite Measurement:

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Add 100 µL of the supernatant to a new 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each well.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Absorbance Reading:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in each sample from the standard curve.

-

Determine the percentage of inhibition of NO production for each concentration of the test compound relative to the LPS-stimulated control.

-

It is crucial to perform a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in NO production is not due to cell death.

-

Neuroprotective Activity: A New Frontier in Neurological Disorders

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that quinolinone derivatives possess neuroprotective properties, offering potential therapeutic avenues for these debilitating conditions.[22][23]

Mechanisms of Neuroprotective Action

The neuroprotective effects of quinolinone derivatives are often attributed to their ability to counteract key pathological processes in neurodegeneration:

-

Antioxidant Activity: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage. Quinolinone derivatives can act as potent antioxidants by scavenging free radicals and upregulating the expression of endogenous antioxidant enzymes.[24][25]

-

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme that metabolizes dopamine in the brain. Inhibition of MAO-B increases dopamine levels, which is a key therapeutic strategy in Parkinson's disease. Several quinolinone derivatives have been identified as potent and selective MAO-B inhibitors.[26][27]

-

Anti-apoptotic and Anti-inflammatory Effects: As discussed in previous sections, the ability of quinolinone derivatives to inhibit apoptosis and inflammation is also highly relevant to their neuroprotective potential, as these processes are intimately involved in neuronal cell death.

Quantitative Analysis of Neuroprotective Activity

The neuroprotective potential of quinolinone derivatives can be evaluated in various in vitro and in vivo models of neurodegeneration.

| Compound Class | Model/Assay | Endpoint/Result | Reference |

| Quinolylnitrone | Oxygen-glucose deprivation (in vitro) | EC50 = 3.97 µM (neuroprotection) | [28] |

| 4-Aryl-3-aminoquinolin-2-one | MCAO model of stroke (in vivo) | Significant neuroprotection | [29] |

| Quinoline derivative | MAO-B Inhibition (in vitro) | IC50 = 3.61 µM | [26] |

| Quinolylnitrone | 6-hydroxydopamine model of Parkinson's disease (in vitro) | Neuroprotective | [27] |

| 4H-thieno[2,3-c]isoquinolin-5-one | Cerebral ischemia (in vivo) | Strong neuroprotection | [3] |

Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the MAO-B enzyme.[5][30]

Principle: The assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO-B substrate (e.g., tyramine). A decrease in the fluorescence signal in the presence of the test compound indicates inhibition of MAO-B activity.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare MAO-B assay buffer, a high-sensitivity probe, MAO-B enzyme, MAO-B substrate, and a developer solution as per the kit manufacturer's instructions.

-

Prepare a stock solution of the quinolinone derivative in DMSO and dilute it to the desired concentrations in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the test inhibitor, a known MAO-B inhibitor (e.g., selegiline) as a positive control, and the assay buffer for the enzyme control.

-

Add the MAO-B enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the MAO-B substrate solution to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) using a fluorescence microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of MAO-B inhibition for each concentration of the test compound relative to the enzyme control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits MAO-B activity by 50%.

-

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationships (SAR) of quinolinone derivatives is paramount for the rational design of more potent and selective therapeutic agents. The biological activity of these compounds is highly dependent on the nature and position of substituents on the quinolinone ring system.[2][10]

-

Anticancer Activity: The presence of specific substituents at the C2, C3, C4, and C7 positions of the quinolinone ring has been shown to be crucial for anticancer activity. For instance, the introduction of bulky aromatic groups can enhance interactions with the active sites of kinases, while the presence of basic side chains can improve solubility and cellular uptake.

-

Antimicrobial Activity: For antibacterial quinolones, a fluorine atom at the C6 position and a piperazine ring at the C7 position are known to be critical for broad-spectrum activity and high potency. Modifications at the N1 position can also influence the pharmacokinetic properties of the compounds.[2]

-

Anti-inflammatory Activity: The anti-inflammatory profile of quinolinone derivatives can be modulated by the type of functional group present. For example, a carboxylic acid moiety is often associated with COX inhibition, while a carboxamide group can confer PDE4 inhibitory activity.[10]

-

Neuroprotective Activity: The neuroprotective effects of quinolinones are often linked to their antioxidant and MAO-B inhibitory properties. The presence of a hydroxyl group on the quinolinone ring can contribute to radical scavenging activity, while specific substitutions on the aromatic ring can enhance binding to the MAO-B active site.[11][29]

Conclusion and Future Directions

The quinolinone scaffold represents a remarkably versatile platform for the development of novel therapeutic agents with a wide range of biological activities. This guide has provided a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of quinolinone derivatives, along with detailed experimental protocols for their evaluation.

Future research in this field should focus on:

-

Multi-target Drug Design: Leveraging the inherent promiscuity of the quinolinone scaffold to design single molecules that can modulate multiple targets in complex diseases.

-

Optimization of Pharmacokinetic and Safety Profiles: Improving the drug-like properties of quinolinone derivatives to enhance their bioavailability, metabolic stability, and reduce potential off-target toxicities.

-

Exploration of Novel Biological Targets: Expanding the investigation of quinolinone derivatives to new and emerging therapeutic targets.

-

Advanced Drug Delivery Systems: Developing novel formulations and delivery strategies to improve the therapeutic efficacy of quinolinone-based drugs.

By continuing to explore the rich chemistry and pharmacology of the quinolinone scaffold, the scientific community is well-positioned to unlock its full therapeutic potential and deliver innovative medicines for a wide range of human diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Towards new neuroprotective agents: design and synthesis of 4H-thieno[2,3-c] isoquinolin-5-one derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 9. researchgate.net [researchgate.net]

- 10. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. EP0873338A1 - Quinoline derivatives as type iv phosphodiesterase inhibitors - Google Patents [patents.google.com]

- 13. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New quinoline-based PDE4 inhibitors through GSK-256066 fragment-based elaboration [flore.unifi.it]

- 16. mdpi.com [mdpi.com]

- 17. Design and synthesis of novel quinolinone-3-aminoamides and their alpha-lipoic acid adducts as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives [mdpi.com]

- 21. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Quinones as Neuroprotective Agents | MDPI [mdpi.com]

- 25. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]

- 28. Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The synthesis and structure-activity relationships of 4-aryl-3-aminoquinolin-2-ones: a new class of calcium-dependent, large conductance, potassium (maxi-K) channel openers targeted for post-stroke neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. sigmaaldrich.cn [sigmaaldrich.cn]

Review of 4-hydroxy-2-quinolone scaffold in medicinal chemistry

An In-Depth Technical Guide to the 4-Hydroxy-2-Quinolone Scaffold in Medicinal Chemistry

Introduction: The Privileged Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to bind to diverse biological targets. The quinoline scaffold is a prominent example, and within this family, the 4-hydroxy-2-quinolone core has emerged as a particularly versatile and valuable motif.[1][2] This heterocyclic system is a tautomeric form of 2,4-dihydroxyquinoline and serves as the foundational structure for a wide array of compounds with significant pharmacological properties.[3][4] Its prevalence in natural products, synthetic drugs, and clinical candidates underscores its importance in drug discovery.[2][5]

The unique electronic and structural features of the 4-hydroxy-2-quinolone scaffold allow for extensive functionalization, enabling the fine-tuning of its physicochemical properties and biological activity. This guide provides a comprehensive overview of its synthesis, diverse biological applications, and the critical structure-activity relationships that govern its therapeutic potential, offering field-proven insights for researchers and drug development professionals.

Synthetic Strategies: Constructing the Core

The construction of the 4-hydroxy-2-quinolone ring system is a well-established area of organic synthesis, with both classical and modern methodologies available to chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the need for efficiency and scalability.

Classical Approaches

Traditional methods for synthesizing the quinolone core often involve thermal cyclization reactions. The Camps cyclization , for instance, is a fundamental reaction that can yield both 2-hydroxyquinolines and 4-hydroxyquinolines depending on the starting materials and reaction conditions.[3] Another cornerstone is the Conrad-Limpach reaction , which typically involves the condensation of anilines with β-ketoesters followed by thermal cyclization to afford 4-hydroxyquinolines.[6] These methods, while historically significant, often require harsh conditions, such as high temperatures and the use of strong acids or bases like polyphosphoric acid (PPA) or sodium hydride.[7]

Modern Methodologies

Contemporary synthetic chemistry has driven the development of milder and more efficient protocols. One common and effective strategy involves a three-step sequence starting from substituted isatoic anhydrides.[8] This protocol includes:

-

N-alkylation of the isatoic anhydride.

-

Synthesis of a long-chain β-ketoester .

-

Condensation of the N-alkylated anhydride and the β-ketoester using a base like sodium hydride (NaH) to yield the final 3-substituted-4-hydroxy-2-quinolone.[8]

Furthermore, green chemistry principles have been applied to this scaffold's synthesis. Microwave-assisted organic synthesis (MAOS) has been successfully employed to accelerate the condensation of β-enaminones with diethyl malonate, catalyzed by the non-toxic and inexpensive Lewis acid bismuth chloride (BiCl₃).[7] This approach offers the advantages of rapid reaction times and moderate to good yields, aligning with environmentally benign practices.[7][9]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-Quinolone - Wikipedia [en.wikipedia.org]

- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: High-Temperature Cyclocondensation for the Synthesis of 1-Ethyl-4-hydroxyquinolin-2(1H)-one

Abstract

The 4-hydroxyquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This document provides a comprehensive guide for the synthesis of a specific derivative, 1-Ethyl-4-hydroxyquinolin-2(1H)-one, through the direct thermal cyclocondensation of N-ethylaniline and diethyl malonate. This application note details the underlying reaction mechanism, offers a robust, step-by-step experimental protocol, and provides field-proven insights for troubleshooting and optimization, tailored for researchers in synthetic organic chemistry and drug development.

Scientific Rationale and Reaction Mechanism

The synthesis of quinolinone heterocycles from anilines and malonic esters is a well-established, albeit challenging, transformation that typically requires significant thermal energy.[1] The reaction proceeds via a two-stage mechanism: an initial nucleophilic acyl substitution followed by an intramolecular cyclization.

Stage 1: Intermolecular Acylation The process begins with the nucleophilic attack of the secondary amine of N-ethylaniline onto one of the carbonyl carbons of diethyl malonate. This is a slow process at lower temperatures due to the relatively low electrophilicity of the ester carbonyls and the moderate nucleophilicity of N-ethylaniline. High temperatures ( >200 °C) are essential to drive this condensation, leading to the elimination of one molecule of ethanol and the formation of an intermediate, ethyl 2-(ethyl(phenyl)amino)-2-oxoacetate.